2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine dihydrochloride is a heterocyclic compound with significant biological activity. It is classified under the pyrrolopyridine family, known for its diverse pharmacological properties. The compound's chemical formula is C₇H₈N₂·2ClH, and it has a molecular weight of approximately 193.074 g/mol. The compound is identified by the CAS number 6000-50-6 and has been studied for its potential applications in treating various diseases, particularly those affecting the nervous and immune systems .
The classification of 2,3-dihydro-1H-pyrrolo[3,4-C]pyridine dihydrochloride is based on its chemical structure and biological activity. It falls under the category of nitrogen-containing heterocycles, which are often utilized in medicinal chemistry due to their ability to interact with biological targets. The compound has been recognized for its potential therapeutic uses, including antidiabetic, antiviral, and anticancer activities .
The synthesis of 2,3-dihydro-1H-pyrrolo[3,4-C]pyridine dihydrochloride typically involves the cyclization of appropriate precursors containing pyridine and pyrrole units. Various synthetic routes have been explored in the literature, often employing techniques such as:
The synthesis may involve steps such as:
Specific reaction conditions (temperature, pressure, solvents) are critical for optimizing yield and purity .
2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine dihydrochloride can participate in various chemical reactions typical of heterocycles:
The reactivity of this compound is influenced by its electronic structure and steric factors. For instance, substitution reactions can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for compounds like 2,3-dihydro-1H-pyrrolo[3,4-C]pyridine dihydrochloride often involves interaction with specific biological targets such as enzymes or receptors. These interactions can modulate signaling pathways relevant to disease processes.
Research indicates that derivatives within this class can act as inhibitors for various enzymes involved in metabolic pathways or cellular signaling. For example, some derivatives have shown promising results against mycobacterial infections by targeting respiratory cytochrome bc1 .
2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine dihydrochloride has several notable applications in scientific research:
The synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (CAS: 6000-50-6) has been optimized through several innovative pathways that significantly improve accessibility to this pharmaceutically important scaffold. One patented methodology involves a multi-step sequence starting from pyrrolopyridine precursors, featuring lactamization and reductive cyclization as key transformations. This route strategically constructs the bicyclic framework before introducing the dihydrochloride salt through acid-mediated precipitation, yielding material suitable for pharmaceutical development [1].
A particularly efficient hydrolytic approach demonstrates substantial improvement over traditional methods. As detailed in patent WO2013/130935, ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate undergoes hydrolysis using barium hydroxide under reflux conditions (120°C). This single-step conversion achieves a remarkable 72% yield of the free base, which is subsequently converted to the dihydrochloride salt. The reaction exhibits excellent functional group tolerance and scalability, with the product characterized by distinct NMR signals at δ 8.51 (s, 1H), 8.41-8.45 (t, J = 4.8 Hz, 1H), and 7.13-7.20 (m, 1H) in CDCl₃ [3].
Alternative routes employ catalytic hydrogenation strategies for the reduction of pyrrolo[3,4-c]pyridine derivatives. These methods utilize palladium on carbon or platinum oxide catalysts under moderate hydrogen pressure (3-5 atm), selectively saturating the pyridine ring without compromising the pyrrolidine moiety. The catalytic approach offers advantages in atom economy and avoids stoichiometric reductants like lithium aluminium hydride, which often generate substantial metal waste [1]. Recent advances have also explored microwave-assisted cyclization to rapidly construct the pyrrolopyridine core, reducing reaction times from hours to minutes while maintaining yields exceeding 65% .
Table 1: Comparative Synthesis Methods for 2,3-Dihydro-1H-Pyrrolo[3,4-c]Pyridine Derivatives
Method | Key Reagent/Condition | Yield (%) | Advantages |
---|---|---|---|
Barium Hydroxide Hydrolysis | Ba(OH)₂, H₂O, 120°C | 72 | Single-step, scalable, high purity |
Catalytic Hydrogenation | Pd/C, H₂ (3-5 atm) | 65-78 | Atom-economical, selective reduction |
Microwave Cyclization | MW, 150°C, 20 min | 68 | Rapid synthesis, energy-efficient |
Reductive Amination | NaBH₃CN, MeOH | 55 | Functional group tolerance |
Reaction parameter optimization has been critical for enhancing the efficiency of pyrrolopyridine dihydrochloride synthesis. Solvent effects profoundly influence both yield and purity, with aqueous systems proving optimal for hydrolysis steps, while aprotic solvents like dimethylacetamide (DMA) improve cyclization efficiency. Systematic solvent screening revealed that THF/ethanol mixtures (3:1 v/v) provide optimal solubility for intermediates during salt formation, facilitating high-purity dihydrochloride precipitation [1]. Temperature control during acidification is particularly crucial, as excessive heat during HCl addition promotes decomposition of the acid-sensitive heterocycle.
Stoichiometric balance in reductive steps significantly impacts impurity profiles. Studies demonstrate that maintaining a 1.5:1 molar ratio of sodium triacetoxyborohydride to carbonyl intermediate minimizes over-reduction byproducts while achieving complete conversion. For the critical hydrolysis step, extending reaction times beyond 12 hours under reflux provides only marginal yield improvements (≤3%) while increasing degradation product formation, establishing an optimal 8-10 hour reaction window [3].
Table 2: Optimized Reaction Conditions for Key Synthetic Steps
Synthetic Step | Optimal Conditions | Critical Parameters | Yield Improvement |
---|---|---|---|
Bicyclic Core Formation | DMA, 110°C, N₂ atmosphere | Oxygen exclusion, moisture control | +22% vs. DMF |
Carbamate Hydrolysis | Ba(OH)₂ (1.2 eq), H₂O, 120°C, 8 hr | Stoichiometry, time control | +15% vs. NaOH |
Dihydrochloride Formation | 4M HCl in dioxane, 0°C, slow addition | Temperature control, addition rate | Purity >95% |
Reductive Amination | NaBH(OAc)₃, DCE, 25°C, 16 hr | Solvent choice, controlled addition | +18% vs. NaBH₃CN |
Workup procedures substantially influence final product purity. Researchers developed a dual-filtration protocol where the reaction mixture is first filtered to remove barium salts, followed by hot ethyl acetate extraction (150 mL per gram intermediate) and secondary filtration to eliminate inorganic impurities. This process achieves ≥95% purity without resource-intensive chromatography. For the dihydrochloride salt, anti-solvent crystallization using diethyl ether provides analytically pure material with consistent stoichiometry, as confirmed by elemental analysis and ion chromatography [3] [6]. Implementing these optimized conditions enables multi-gram synthesis (up to 50g demonstrated) with batch-to-batch consistency suitable for preclinical development.
Comprehensive SAR analyses reveal that strategic substitution of the pyrrolopyridine scaffold profoundly influences biological activity. The C4 position demonstrates exceptional versatility for medicinal chemistry optimization, accommodating diverse substituents that modulate target engagement. Introducing phenoxy groups at C4 yields derivatives with significant antidiabetic activity, as demonstrated by 4-phenoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives. Specifically, electron-withdrawing substituents like 4-iodophenoxy and 3,4-dichlorophenoxy enhance insulin sensitivity by 30-37.4% in adipocyte models, outperforming the unsubstituted parent compound (7.4% improvement). This effect correlates with increased glucose uptake in muscle and fat cells, suggesting utility for metabolic disorders [2].
The N1 nitrogen serves as a critical vector for anticancer applications. Urea-functionalized derivatives exhibit potent inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in tumor metabolism. Systematic optimization produced compound 29 (NAMPT IC₅₀ = 10 nM; A2780 antiproliferative IC₅₀ = 7 nM), where electron-deficient aryl ureas dramatically enhance potency compared to alkyl variants. Molecular modeling confirms the carbonyl oxygen coordinates with conserved active-site residues, while the fused bicycle occupies a hydrophobic subpocket. Remarkably, these modifications simultaneously improve aqueous solubility by disrupting crystal packing, addressing a key limitation of earlier NAMPT inhibitors [5].
For antimicrobial applications, particularly HIV-1 integrase inhibition, the C6 position tolerates bulkier modifications. Compound 9g (EC₅₀ < 5 μM; TI > 100) incorporates a 2-hydroxy-3-methoxyphenyl moiety that enhances viral replication inhibition eight-fold compared to simpler analogs. This derivative exemplifies successful optimization balancing potency and cytotoxicity. The antiviral activity depends critically on the ortho-hydroxy group, which participates in critical hydrogen bonding with the viral DNA backbone, as removal reduces efficacy by 12-fold .
Table 3: SAR Summary of Bioactive Pyrrolo[3,4-c]pyridine Derivatives
Position | Optimal Substituent | Biological Activity | Potency (IC₅₀/EC₅₀) | Key Structural Insight |
---|---|---|---|---|
C4 | 4-Iodophenoxy | Insulin sensitizer | 30-37% increased uptake | Electron-withdrawing groups enhance uptake |
N1 | 4-Trifluoromethylphenyl urea | NAMPT inhibition | 10-18 nM | Urea carbonyl coordinates active site |
C6 | 2-Hydroxy-3-methoxyphenyl | HIV-1 integrase inhibition | <5 μM | Ortho-hydroxy essential for H-bonding |
C5-C6 Fusion | Alkanoic acid chain | Aldose reductase inhibition | 1.4-2.5 μM | Carboxylate critical for ionic interaction |
While the pyrrolo[3,4-c]pyridine core lacks inherent chirality, catalytic asymmetric methods enable installation of stereogenic centers at peripheral positions for pharmacological optimization. Chiral phosphoric acid catalysis achieves enantioselective amination at C7 with excellent stereocontrol (up to 94% ee). This transformation employs di-tert-butylazodicarboxylate as the aminating agent in toluene at -40°C, with catalyst loading as low as 2.5 mol%. The reaction proceeds via a zwitterionic transition state where the catalyst activates both reaction partners through hydrogen-bonding networks [5].
For N-functionalization, rhodium-catalyzed asymmetric hydrogenation of enamines precursors provides efficient access to chiral substituents. Using DuPhos-ligated rhodium complexes, researchers achieve up to 97% ee for alkyl chains bearing stereocenters adjacent to nitrogen. The reaction tolerates diverse functional groups, including protected alcohols (ee >90%) and esters (ee >88%), enabling direct synthesis of complex pharmacophores. Notably, this method applies to the synthesis of GPR119 agonists where stereochemistry significantly influences metabolic stability. The (S)-enantiomer of derivative 8a demonstrates 10-fold higher human liver microsomal stability (CL = 29 μL/min/mg) compared to its (R)-counterpart, highlighting the pharmacological relevance of stereoselective synthesis [2] [10].
Chiral auxiliary approaches remain valuable for introducing stereocenters at bridgehead positions. Oppolzer's sultam-derived auxiliaries direct alkylation at C3 with diastereoselectivity >20:1 dr. After alkyl introduction, auxiliary removal under mild conditions (LiOH, THF/H₂O) provides enantioenriched building blocks without racemization. This strategy proved essential for synthesizing NAMPT inhibitors containing chiral α-branched alkyl chains, where stereochemistry influences binding orientation by 2.3 kcal/mol [5].
Table 4: Enantioselective Methods for Pyrrolopyridine Functionalization
Strategy | Catalyst/Reagent | Reaction Type | ee (%) | Application |
---|---|---|---|---|
Chiral Phosphoric Acid | TRIP (2.5 mol%) | C7-Amination | 94 | Introduction of chiral amino groups |
Rh-DuPhos Hydrogenation | [Rh((R,R)-Et-DuPhos)(COD)]OTf | Enamine reduction | 97 | Chiral alkyl sidechains |
Sultam-directed Alkylation | (-)-8-Phenylmenthyl chloroacetate | C3-Alkylation | >99 | Bridgehead functionalization |
Enzymatic Resolution | Lipase PS-C3 | Kinetic resolution | 99 | Racemate separation |
Dynamic kinetic resolutions (DKR) have emerged for racemizable substrates, particularly for alcohols intended as synthetic intermediates. A combined ruthenium-lipase system resolves hydroxymethyl derivatives with concurrent in situ racemization, achieving >95% yield and >99% ee. The method employs Shvo's catalyst (1 mol%) and Candida antarctica lipase B in toluene at 70°C, demonstrating remarkable compatibility with the heterocyclic system. These enantiomerically pure intermediates serve as precursors to chiral ethers and amines that exhibit improved target selectivity in biological assays [9]. For laboratory-scale separations, chiral HPLC using polysaccharide-based columns (Chiralpak IB) achieves baseline resolution of enantiomers, enabling biological evaluation of individual stereoisomers [5].
CAS No.: 3066-75-9
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: